molecular formula C8H8O4 B8574901 2-(1,3-Dioxolan-2-yl)-3-furaldehyde

2-(1,3-Dioxolan-2-yl)-3-furaldehyde

Cat. No. B8574901
M. Wt: 168.15 g/mol
InChI Key: CAGGLVAWUUHLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-3-furaldehyde is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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properties

Product Name

2-(1,3-Dioxolan-2-yl)-3-furaldehyde

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)furan-3-carbaldehyde

InChI

InChI=1S/C8H8O4/c9-5-6-1-2-10-7(6)8-11-3-4-12-8/h1-2,5,8H,3-4H2

InChI Key

CAGGLVAWUUHLEY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CO2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Bromo-2-furyl)-1,3-dioxolane (438 mg, 2.0 mmol) is dissolved in Et2O (5 mL) in a dry flask under nitrogen, cooled to −78° C., treated dropwise with tert-butyllithium (2.59 mL, 4.4 mmol) and stirred for 1 h. DMF (178 μL, 2.3 mmol) in Et2O (2 mL) is added dropwise, the mixture stirred for 4 h at −78° C., then treated with oxalic acid dihydrate (504 mg, 4.0 mmol) followed by water (2 mL). The cooling bath is removed and the mixture allowed to warm to RT over 1 h. The mixture is diluted with water (20 mL) and EtOAc (20 mL), the layers are separated and the aqueous layer extracted with EtOAc (1×20 mL). The organics are dried over Na2SO4 and concentrated to a yellow oil. The crude material is chromatographed over 12 g slurry-packed silica gel, eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 228 mg (68%) of 2-(1,3-dioxolan-2-yl)-3-furaldehyde as a pale yellow oil. MS (EI) m/z: 168 (M+). 2-(1,3-Dioxolan-2-yl)-3-furaldehyde (2.91 g, 17.31 mmol) is combined with formic acid (17 mL, 451 mmol) and water (4.25 mL) and stirred at RT for 18 h. The mixture is slowly transferred into a solution of NaHCO3 (45 g, 541 mmol) in water (600 mL), then stirred for 0.5 h. EtOAc (200 mL) is added, the layers separated and the aqueous layer extracted with EtOAc (2×200 mL). The combined organics are dried over Na2SO4 and concentrated to a yellow oil (3.28 g). The crude material is chromatographed over 90 g slurry-packed silica gel, eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 2.45 g of furan-2,3-dicarbaldehyde slightly contaminated with ethylene glycol diformate as a yellow oil. 1H NMR (CDCl3): δ 7.00 (d, J=2 Hz, 1H), 7.67 (d, J=2 Hz, 1H), 10.07 (s, 1 H), 10.49 (s, 1 H) ppm.
Quantity
438 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
178 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
504 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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